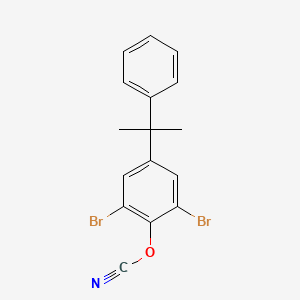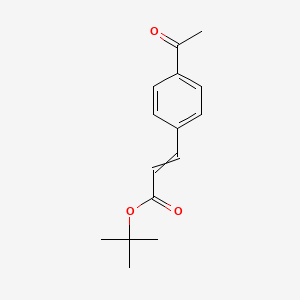![molecular formula C16H20N2O2S B12554293 N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide CAS No. 183891-97-6](/img/structure/B12554293.png)
N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene sulfonamide group attached to an aminocyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with (1R,2R)-2-aminocyclohexanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the aminocyclohexyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the aminocyclohexyl group, making it less versatile in terms of biological activity.
Cyclohexylamine: Lacks the naphthalene sulfonamide group, resulting in different chemical properties and reactivity.
N-[(1R,2R)-2-Aminocyclohexyl]benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different steric and electronic effects.
Uniqueness
N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide is unique due to the combination of the naphthalene sulfonamide and aminocyclohexyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
183891-97-6 |
|---|---|
Fórmula molecular |
C16H20N2O2S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-[(1R,2R)-2-aminocyclohexyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c17-14-9-3-4-10-15(14)18-21(19,20)16-11-5-7-12-6-1-2-8-13(12)16/h1-2,5-8,11,14-15,18H,3-4,9-10,17H2/t14-,15-/m1/s1 |
Clave InChI |
YHBBASFRYKDPRV-HUUCEWRRSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CCC(C(C1)N)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


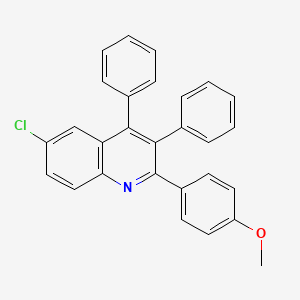
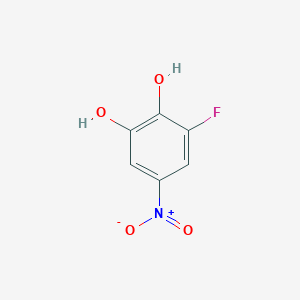

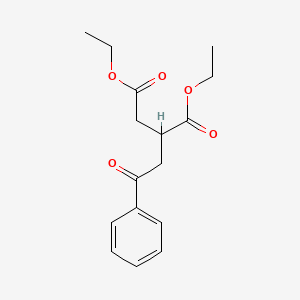
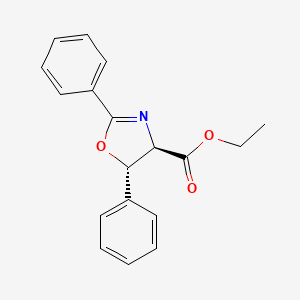
![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)

![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
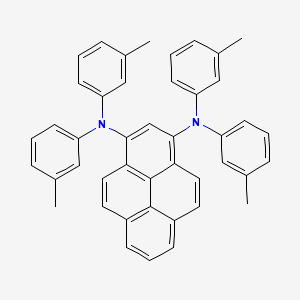
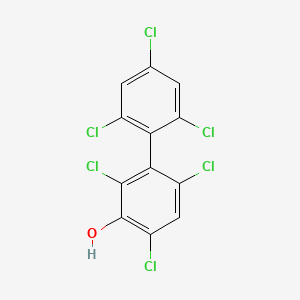

![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
